![molecular formula C18H28N2Si2 B12566833 2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)methyl]- CAS No. 199282-52-5](/img/structure/B12566833.png)
2,2'-Bipyridine, 4,4'-bis[(trimethylsilyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)methyl]- is a derivative of bipyridine, a compound known for its ability to form stable complexes with various metal ions. This particular derivative is characterized by the presence of trimethylsilyl groups attached to the bipyridine core, which enhances its solubility and stability. It is widely used in coordination chemistry, catalysis, and materials science due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)methyl]- typically involves the reaction of 4,4’-dimethyl-2,2’-bipyridine with chlorotrimethylsilane in the presence of a strong base such as lithium diisopropylamide (LDA). The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere to prevent moisture from interfering with the reaction .
Preparation of LDA Solution: Diisopropylamine is dissolved in THF and cooled to -78°C. A solution of butyllithium is then added dropwise to form LDA.
Addition of 4,4’-Dimethyl-2,2’-bipyridine: The bipyridine derivative is dissolved in THF and added to the LDA solution at -78°C. The mixture is stirred for an hour.
Addition of Chlorotrimethylsilane: Chlorotrimethylsilane is added rapidly to the reaction mixture, which is then quenched with ethanol after a brief period to prevent over-silylation.
Workup: The reaction mixture is poured into a separatory funnel containing aqueous sodium bicarbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced with other functional groups under appropriate conditions.
Coordination Reactions: It forms stable complexes with metal ions, which are useful in catalysis and materials science.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Reactions are typically carried out in polar aprotic solvents like THF or dichloromethane.
Coordination Reactions: Metal salts such as palladium chloride or platinum chloride are used to form coordination complexes.
Major Products
Substitution Products: Depending on the reagents used, various substituted bipyridine derivatives can be obtained.
Coordination Complexes: Metal-bipyridine complexes with applications in catalysis and materials science.
Scientific Research Applications
2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metalloenzymes and metalloproteins.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic agents.
Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)methyl]- primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the bipyridine core act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating chemical transformations .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Known for its electron-withdrawing trifluoromethyl groups, which enhance its reactivity in certain catalytic processes.
4,4’-Di-tert-butyl-2,2’-bipyridine: Features bulky tert-butyl groups that provide steric hindrance, affecting its coordination behavior.
Uniqueness
2,2’-Bipyridine, 4,4’-bis[(trimethylsilyl)methyl]- is unique due to its trimethylsilyl groups, which enhance its solubility and stability compared to other bipyridine derivatives. This makes it particularly useful in applications requiring high solubility and stability, such as in the development of advanced materials and catalytic systems .
Properties
CAS No. |
199282-52-5 |
|---|---|
Molecular Formula |
C18H28N2Si2 |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
trimethyl-[[2-[4-(trimethylsilylmethyl)pyridin-2-yl]pyridin-4-yl]methyl]silane |
InChI |
InChI=1S/C18H28N2Si2/c1-21(2,3)13-15-7-9-19-17(11-15)18-12-16(8-10-20-18)14-22(4,5)6/h7-12H,13-14H2,1-6H3 |
InChI Key |
WMERMRCMCKWWLE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1=CC(=NC=C1)C2=NC=CC(=C2)C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


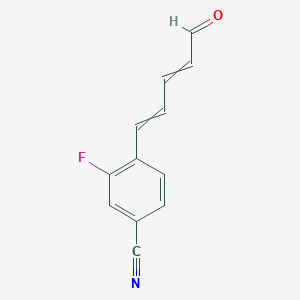
![Di[1,1'-biphenyl]-4-yl 2-methylidenebutanedioate](/img/structure/B12566756.png)
![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B12566760.png)
![3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate](/img/structure/B12566770.png)
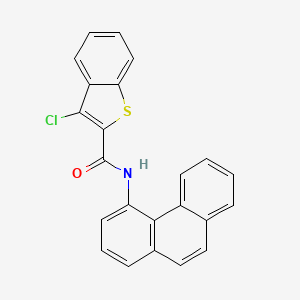
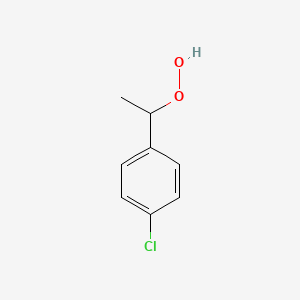

![1'-Benzyl[1,4'-bipiperidin]-4-one](/img/structure/B12566804.png)
![3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane](/img/structure/B12566810.png)
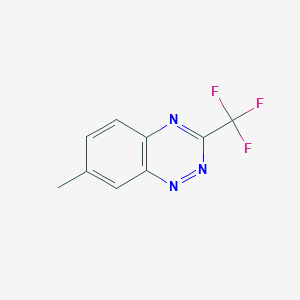
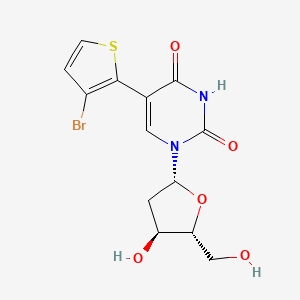
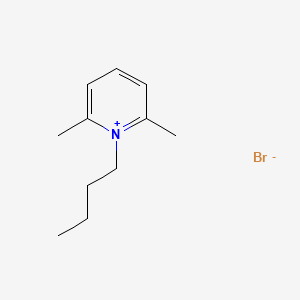
![[Thiene-2,5-diyldi(selenophene-5,2-diyl)]dimethanol](/img/structure/B12566832.png)
![1-Butyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B12566840.png)
